{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(4-amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl)methanol |
InChI |
InChI=1S/C7H13NO2/c1-6-3-7(8,4-6)5(2-9)10-6/h5,9H,2-4,8H2,1H3 |
InChI Key |
KDAGGBWORBMBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)CO)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Oxabicyclo[2.1.1]hexane Core
A common approach starts with a photochemical or catalytic cyclization of dienes or appropriate precursors to form the bicyclic ring:
Photochemical [2+2] Cycloaddition : Using diene precursors generated in situ from propargyl alcohol derivatives, copper-catalyzed coupling with phenyl magnesium bromide, followed by Michael addition with methyl propiolate, yields a diene intermediate. This intermediate undergoes UV irradiation to form the bicyclic oxabicyclo[2.1.1]hexane scaffold.
Copper-Catalyzed Reactions : Copper (I) catalysis facilitates coupling reactions to build the bicyclic framework, often followed by functionalization steps.
Introduction of Hydroxymethyl Group
Hydroxymethylation is typically achieved by selective oxidation or nucleophilic substitution:
Amination of the Hydroxymethyl Position
Amination is achieved through a multi-step sequence involving mesylation, azidation, and reduction:
Mesylation : The primary alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) under mild conditions, yielding a good leaving group.
Azidation : Treatment of the mesylate with sodium azide (NaN3) introduces the azide group, which serves as a masked amine.
Reduction : Catalytic hydrogenolysis of the azide to the amine is performed using Pd/C catalysts. Using saturated ammonia in methanol as solvent improves selectivity and yield, preventing side reactions.
Methylation at the 1-Position
Methylation is generally conducted via alkylation reactions:
- Treatment of the bicyclic amino alcohol with methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) in DMF results in methylation at the nitrogen or carbon center, depending on conditions.
Detailed Experimental Procedures
| Step | Reagents & Conditions | Outcome & Yield | Notes |
|---|---|---|---|
| Photochemical Cyclization | Propargyl alcohol → Copper-catalyzed coupling with phenyl magnesium bromide → Michael addition with methyl propiolate → UV irradiation | Bicyclic oxabicyclo[2.1.1]hexane intermediate, ~71% yield over 3 steps | Crude diene used directly to avoid decomposition and chromatography |
| Reduction of Ketone to Alcohol | NaBH4 in MeOH, 0°C to RT | Bicyclic alcohol with hydroxymethyl group, quantitative yield | Mild conditions preserve stereochemistry |
| Mesylation of Alcohol | MsCl, base, mild conditions | Mesylate intermediate, ~99% yield | Clean conversion, mild conditions prevent side reactions |
| Azidation | NaN3, DMF or appropriate solvent | Azide intermediate, ~94% yield | High yield, prepares for amine introduction |
| Catalytic Hydrogenolysis | Pd/C, H2, saturated ammonia in MeOH | Amino derivative, ~91% yield | Saturated ammonia suppresses side reactions |
| Methylation | MeI, K2CO3, DMF, RT overnight | Methylated bicyclic amino alcohol, ~70% yield | Standard alkylation protocol |
Research Findings and Considerations
The photochemical approach to bicyclic oxabicyclo[2.1.1]hexane synthesis is scalable and uses inexpensive starting materials, making it suitable for gram-scale synthesis.
Avoidance of column chromatography in intermediate steps reduces product loss and decomposition, improving overall yield.
Mesylation and azidation steps require careful control of reaction conditions to prevent side reactions and ensure high purity of intermediates.
Hydrogenolysis in the presence of saturated ammonia is a key modification enhancing the selectivity of azide reduction to amine, which is otherwise sluggish and prone to side reactions.
Oxidation methods using RuCl3/NaIO4 enable further functionalization of hydroxymethyl groups, allowing access to carboxylic acid derivatives if needed for downstream chemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- Molecular Formula: C₆H₁₁NO₂
- Key Differences: Substituent positions: The amino group is at position 4, but the hydroxymethyl is at position 1 instead of 3. Impact: Altered hydrogen-bonding capacity and solubility due to positional isomerism.
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₃
- Key Differences :
[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl Acetate
Functional Group Variations
Amino vs. Trifluoromethyl Substituents
- This substitution may improve blood-brain barrier penetration .
Hydrochloride Salts vs. Free Bases
- [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride Molecular Formula: C₇H₁₄ClNO₂ Impact: The hydrochloride salt increases solubility (critical for IV administration) but may alter pH-dependent binding interactions compared to the free base form of the target compound .
Predicted Collision Cross Section (CCS)
- {1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol: Predicted CCS for [M+H]+: 124.0 Ų . Comparison: The dimethyl substitution increases hydrophobicity (CCS ~124 Ų) versus the target compound’s amino group, which likely lowers CCS due to polar interactions .
Biological Activity
{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol is a bicyclic compound notable for its unique structural features, including an aminomethyl group and a hydroxymethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which warrant further investigation.
Chemical Structure and Properties
The molecular formula of this compound is C8H15NO2, with a molecular weight of approximately 157.21 g/mol. Its structure allows for various chemical interactions, making it a candidate for multiple biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| Bicyclic Structure | Yes |
| Functional Groups | Aminomethyl, Hydroxymethyl |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest potential antibacterial properties, although specific data on this compound is limited.
- Immunomodulatory Activity : The compound may influence immune responses, potentially modulating cytokine production and immune cell activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets in biological systems:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, enhancing binding affinity to target proteins or enzymes.
- Chemical Reactivity : The hydroxymethyl group can participate in nucleophilic substitution reactions, potentially modifying biological pathways.
Case Studies and Experimental Findings
While direct studies on this compound are sparse, related compounds have shown promising results:
- Antibacterial Activity : A study demonstrated that related bicyclic compounds exhibited significant antibacterial effects against various pathogens, suggesting a potential avenue for further research on this compound .
- Immunomodulatory Effects : Research on structurally similar compounds indicated their ability to modulate immune responses, affecting the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
Common Synthetic Routes
| Step | Description |
|---|---|
| Cyclization | Formation of the bicyclic core from suitable precursors |
| Functional Group Addition | Introduction of the aminomethyl and hydroxymethyl groups |
| Purification | Use of chromatography or crystallization to isolate the product |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step processes, often starting with bicyclic precursors. A key step involves photochemical [2+2] cycloaddition of 1,5-dienes to form the oxabicyclohexane core . Subsequent functionalization introduces the aminomethyl and hydroxymethyl groups. For example, nucleophilic substitution or reductive amination may be employed.
- Critical Parameters :
- Photochemical conditions : UV light wavelength and solvent polarity affect cycloaddition efficiency.
- Temperature : Lower temperatures (e.g., 20°C) favor selective amination, while higher temperatures (60°C) accelerate side reactions .
- Reagents : N,N-diisopropylethylamine (DIPEA) in DMF is commonly used for amination steps, yielding ~66% purity .
- Table 1 : Example Synthesis Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | UV light, THF | 70-80% | |
| Amination | DIPEA, DMF, RT | 66% |
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies stereochemistry and functional groups. The bicyclic structure shows distinct proton splitting (e.g., bridgehead protons at δ 3.2–4.0 ppm) .
- LC-MS : Confirms molecular weight (e.g., m/z = 320.2 [M+H]⁺) and purity .
- X-ray crystallography : Resolves absolute configuration, critical for medicinal chemistry applications .
Advanced Research Questions
Q. How do solvolysis and fragmentation pathways compete in derivatization reactions, and how can they be controlled?
- Mechanistic Insight : Solvolysis of brosylates (e.g., compound 24 ) proceeds via SN2 displacement or fragmentation, depending on leaving group ability and solvent . For example:
- Polar aprotic solvents (e.g., DMSO) favor fragmentation, producing alkenes or ketones.
- Nucleophilic solvents (e.g., ethanol) promote substitution, retaining the bicyclic core.
- Experimental Design :
- Kinetic Studies : Monitor product ratios under varying temperatures (25–80°C) and solvents.
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in fragmentation products .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodology :
- Docking Simulations : Model interactions with enzymes (e.g., cytochrome P450) using Schrödinger Suite or AutoDock. The aminomethyl group shows high affinity for hydrophobic pockets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Case Study : The compound’s structural similarity to neurotransmitters suggests potential GABA receptor modulation, validated via patch-clamp electrophysiology .
Q. How can contradictory data on oxidation products be resolved?
- Analysis : Discrepancies arise from reagent choice (e.g., KMnO₄ vs. CrO₃) and pH. For example:
- KMnO₄ in acidic conditions : Oxidizes hydroxymethyl to carboxylic acid.
- CrO₃ in neutral conditions : Yields aldehydes .
- Resolution Protocol :
Control Experiments : Repeat reactions with standardized reagent concentrations.
HPLC-PDA : Quantify product ratios using UV-Vis spectra (e.g., aldehydes absorb at ~280 nm).
Experimental Design and Data Interpretation
Q. What in vitro assays evaluate the compound’s bioactivity, and how are confounding factors mitigated?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation).
- Confounding Factors :
- Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity.
- pH Stability : Pre-test compound stability in assay media via LC-MS .
Tables for Key Data
Table 2 : Oxidation Reagent Comparison
| Reagent | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 0°C | Carboxylic acid | 75% | |
| CrO₃ | Acetone, RT | Aldehyde | 60% |
Table 3 : Biological Activity Data
| Assay | Target | Result | Reference |
|---|---|---|---|
| MIC | S. aureus | 32 µg/mL | |
| IC₅₀ | HEK-293 | >100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
